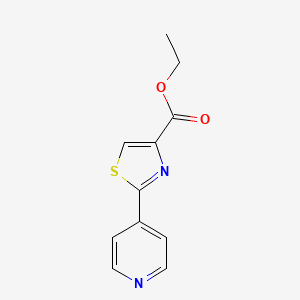

Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate

Descripción general

Descripción

Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-bromoacetate with 4-aminopyridine to form an intermediate, which then undergoes cyclization with thiourea to yield the desired thiazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Análisis De Reacciones Químicas

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis to yield the carboxylic acid derivative:

- Reagents : Aqueous KOH (10%) in THF/methanol (1:1).

- Conditions : Stirring at room temperature for 3 hours.

- Product : 2-(Pyridin-4-yl)thiazole-4-carboxylic acid.

- Yield : 80% after neutralization with HCl .

| Reaction Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Ester hydrolysis | KOH (10%), THF/MeOH, RT, 3 h | 2-(Pyridin-4-yl)thiazole-4-carboxylic acid | 80% |

Hydrazide Formation

The ethyl ester reacts with hydrazine hydrate to form hydrazides for downstream applications:

- Conditions : Reflux in absolute ethanol for 6 hours.

- Product : 2-(Pyridin-4-yl)thiazole-4-carbohydrazide.

- Application : Intermediate for synthesizing oxadiazoles and triazoles via condensation with carbonyl compounds .

Nucleophilic Substitution Reactions

The thiazole and pyridine rings undergo substitutions:

- Electrophilic Substitution : Halogenation at the thiazole C5 position using bromine or iodine .

- Nucleophilic Substitution : Amines or thiols displace leaving groups (e.g., halides) under basic conditions .

Example :

- Reaction with allylisothiocyanate forms N-allyl derivatives, which cyclize to triazole-thiones under basic conditions .

Oxidation and Reduction

- Oxidation : Thiazole sulfurs can be oxidized to sulfoxides or sulfones using H₂O₂ or KMnO₄ .

- Reduction : LiAlH₄ reduces ester groups to alcohols, though this is less common due to competing ring reactivity .

Condensation Reactions

The hydrazide derivative participates in condensations:

- With acetylacetone : Forms pyrazole derivatives via cyclocondensation .

- With aldehydes : Produces Schiff bases, which are precursors for antimicrobial agents .

Conditions : Reflux in ethanol for 4–6 hours.

Yield : 70–85% for pyrazole derivatives .

Transesterification

Partial transesterification occurs during recrystallization in methanol-d₄, exchanging the ethyl ester for a methyl-d₃ group . This highlights the ester’s lability under protic conditions.

Cyclization and Heterocycle Formation

- Thiadiazole Synthesis : Reaction with thiosemicarbazide forms 1,3,4-thiadiazoles, which exhibit antimicrobial activity .

- Oxadiazole Formation : Hydrazides react with acetic anhydride to yield 1,3,4-oxadiazoles .

| Derivative Type | Reagents | Biological Activity |

|---|---|---|

| 1,3,4-Thiadiazoles | Thiosemicarbazide, EtOH | Antifungal, antibacterial |

| 1,3,4-Oxadiazoles | Acetic anhydride, reflux | Cytotoxic agents |

Reaction Mechanistic Insights

- Steric Effects : The pyridine ring’s twist relative to the thiazole (68.06° tilt ) reduces π-conjugation, directing reactivity toward electrophilic substitutions at the thiazole C5 position.

- Hydrogen Bonding : Intermolecular H-bonding with the pyridine N atom stabilizes intermediates during cyclization .

Industrial-Scale Considerations

Aplicaciones Científicas De Investigación

Medicinal Applications

-

Antimicrobial Activity :

- Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate has demonstrated promising antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli. Studies show that compounds with thiazole and pyridine moieties often exhibit enhanced antimicrobial properties due to their ability to interact with bacterial cell membranes and inhibit vital cellular processes.

- Antifungal Properties :

- Anticancer Potential :

Agrochemical Applications

- Crop Protection :

- Pesticide Development :

Material Science Applications

-

Photographic Sensitizers :

- Thiazole derivatives have been utilized as photographic sensitizers due to their ability to absorb light and facilitate photochemical reactions. This compound's unique properties may enhance the performance of photographic materials.

- Catalysis :

Table 1: Biological Activities of this compound

| Activity Type | Pathogen/Cell Line | Effectiveness | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Moderate | |

| Antifungal | Fusarium oxysporum | High | |

| Cytotoxicity | HeLa Cells | Significant |

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that the compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

Mecanismo De Acción

The mechanism of action of Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting an antimicrobial or anticancer effect. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:

Ethyl 2-(pyridin-2-yl)-1,3-thiazole-4-carboxylate: Similar structure but with the pyridine ring attached at a different position, which may affect its chemical properties and biological activity.

2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also feature a pyridine ring but are fused with a pyrimidine ring instead of a thiazole ring, leading to different applications and activities.

N-(Pyridin-2-yl)amides:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Actividad Biológica

Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound characterized by the presence of thiazole and pyridine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of its biological activity supported by research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thiazole ring fused with a pyridine ring, contributing to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions often involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical in disease processes, such as kinases and proteases involved in cancer progression and microbial resistance.

- Neuroprotective Effects : Similar compounds have demonstrated the ability to inhibit the aggregation of alpha-synuclein, a protein associated with neurodegenerative disorders.

Antimicrobial Activity

This compound has shown significant antimicrobial properties. Studies indicate that derivatives of thiazole compounds exhibit potent activity against various bacterial and fungal strains. For example:

| Compound | Target Organism | Activity |

|---|---|---|

| 4e | Bacillus subtilis | Promising |

| 4f | Aspergillus niger | Promising |

| 4k | Various bacteria | Moderate |

| 4l | Various fungi | Moderate |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Activity

Research has demonstrated that this compound exhibits anticancer properties. It has been tested against several cancer cell lines with promising results:

The structure-activity relationship (SAR) studies indicate that modifications to the thiazole or pyridine rings can enhance cytotoxicity against these cell lines .

Antiviral Activity

Preliminary studies have indicated potential antiviral effects of this compound. Compounds with similar structures have been shown to inhibit viral replication in vitro, although specific data on this compound remains limited .

Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound derivatives:

- Synthesis and Antimicrobial Study : A study synthesized various derivatives and evaluated their antimicrobial activity against standard strains. The most active compounds were those substituted with electron-withdrawing groups on the aromatic rings .

- Anticancer Evaluation : Another research effort assessed the cytotoxicity of this compound against multiple cancer cell lines, revealing significant antiproliferative effects that warrant further investigation for therapeutic applications .

Propiedades

IUPAC Name |

ethyl 2-pyridin-4-yl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-2-15-11(14)9-7-16-10(13-9)8-3-5-12-6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHRVJSNZLHEPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.